molecular formula C10H11Cl2NO2 B12488836 N-(2,6-dichlorobenzyl)alanine

N-(2,6-dichlorobenzyl)alanine

Cat. No.: B12488836
M. Wt: 248.10 g/mol
InChI Key: ZVDILYWGTUOROX-UHFFFAOYSA-N
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Description

N-(2,6-dichlorobenzyl)alanine is a derivative of alanine, an amino acid, where the hydrogen atom of the amino group is replaced by a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorobenzyl)alanine typically involves the reaction of alanine with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorobenzyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dichlorobenzyl)alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,6-dichlorobenzyl)alanine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting metabolic pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
  • Ethyl N-(2,6-dichlorobenzyl)-β-alaninate
  • N-(4-iodophenyl)-β-alanine derivatives

Uniqueness

N-(2,6-dichlorobenzyl)alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15)

InChI Key

ZVDILYWGTUOROX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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